N-(3,3-dimethylbutyl)-L-aspartic acid
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Overview
Description
N-(3,3-dimethylbutyl)-L-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is known for its unique structural modification, where a 3,3-dimethylbutyl group is attached to the nitrogen atom of the aspartic acid molecule. This modification imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethylbutyl)-L-aspartic acid typically involves the reductive alkylation of L-aspartic acid with 3,3-dimethylbutyraldehyde. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 20-30°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium catalysts is common to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethylbutyl)-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50-60°C
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N-(3,3-dimethylbutyl)-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as a drug delivery agent.
Industry: Utilized in the production of high-intensity sweeteners and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(3,3-dimethylbutyl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. This interaction can modulate various biochemical pathways, including those involved in metabolism, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Aspartame: A dipeptide sweetener with a similar structure but without the 3,3-dimethylbutyl group.
Neotame: A high-intensity sweetener that is structurally related to N-(3,3-dimethylbutyl)-L-aspartic acid but with additional modifications.
L-Phenylalanine: An amino acid that shares structural similarities with the aspartic acid moiety of the compound
Uniqueness
This compound is unique due to its specific structural modification, which imparts enhanced stability and distinct chemical properties compared to its analogs. This uniqueness makes it valuable in applications where stability and specific reactivity are required .
Properties
CAS No. |
275799-00-3 |
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Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2S)-2-(3,3-dimethylbutylamino)butanedioic acid |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)4-5-11-7(9(14)15)6-8(12)13/h7,11H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7-/m0/s1 |
InChI Key |
SOEVTYGIGRHGQE-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)CCNC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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